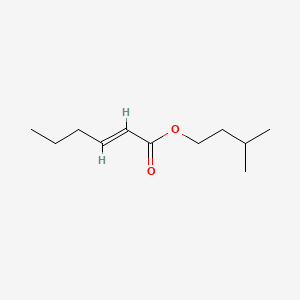

3-Methylbutyl (E)-hex-2-enoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

72928-34-8 |

|---|---|

Molecular Formula |

C11H20O2 |

Molecular Weight |

184.27 g/mol |

IUPAC Name |

3-methylbutyl (E)-hex-2-enoate |

InChI |

InChI=1S/C11H20O2/c1-4-5-6-7-11(12)13-9-8-10(2)3/h6-7,10H,4-5,8-9H2,1-3H3/b7-6+ |

InChI Key |

WLQBAWNOQKUECX-VOTSOKGWSA-N |

Isomeric SMILES |

CCC/C=C/C(=O)OCCC(C)C |

Canonical SMILES |

CCCC=CC(=O)OCCC(C)C |

Origin of Product |

United States |

Occurrence, Distribution, and Ecological Systems of 3 Methylbutyl E Hex 2 Enoate

Identification and Quantification in Plant Matrices

Currently, there is a notable lack of specific scientific literature identifying 3-Methylbutyl (E)-hex-2-enoate within plant matrices. While α-unsaturated esters as a class are known to be present in the volatile profiles of various fruits such as mango, quince, and apple, direct evidence for the natural occurrence of this compound in any plant species, tissue, or developmental stage has not been found in the reviewed literature. nih.gov Similarly, information regarding the influence of environmental factors on its potential biosynthesis and emission in plants is not available.

Presence and Dynamics in Microbial Systems

In contrast to the lack of evidence in plants, the presence of this compound has been identified in microbial systems, specifically linked to certain yeast species. This discovery opens avenues for understanding its biosynthesis and its contribution to the sensory characteristics of fermented goods.

Isolation and Characterization from Yeast Species and Other Microorganisms

Recent research has led to the novel identification of this compound as a volatile compound produced by specific yeast strains. A study focused on screening for α-unsaturated ester-producing yeasts from the feces of wild animals in South Africa successfully isolated and characterized strains of Galactomyces candidus capable of producing this compound. nih.gov

These findings are significant as the production of this compound by yeasts had not been previously reported. The study noted that this compound was not detected in the aroma profile of the well-known α-unsaturated ester-producing yeast Saprochaete suaveolens. nih.gov The identification was made through gas chromatography-mass spectrometry (GC-MS) analysis of the yeast volatilome. nih.gov

The research highlights the potential of exploring unique ecological niches, such as the gut microbiota of wild animals, for discovering novel microbial strains with unique metabolic capabilities. nih.gov

Role of Microorganisms in the Formation of Volatile Ester Profiles in Fermented Products

Microorganisms, particularly yeasts, play a pivotal role in the development of the complex aroma and flavor profiles of fermented products through the synthesis of a wide array of volatile organic compounds (VOCs), including esters. nih.govmdpi.com While the direct contribution of this compound to the aroma of common fermented beverages is still under investigation due to its recent discovery, the broader context of ester production by yeasts is well-established.

Yeasts, including both Saccharomyces and non-Saccharomyces species, are known to produce a variety of esters that contribute fruity and floral notes to products like wine, beer, and fermented juices. nih.govmdpi.comasm.org For example, studies on fermented sea buckthorn juice have identified numerous esters, such as ethyl hexanoate (B1226103) and 3-methylbutyl 3-methylbutanoate, as key flavor contributors. mdpi.com Similarly, research on Chardonnay wine has explored how different fermentation conditions can influence the concentration of various esters, impacting the final aroma of the wine. asm.org

The formation of these esters is a result of the enzymatic esterification of an alcohol with an acyl-CoA, a process influenced by the specific yeast strain, the fermentation substrate, and environmental conditions. researchgate.net The discovery of this compound production by Galactomyces candidus suggests that this yeast possesses the specific enzymatic machinery to synthesize this α-unsaturated ester, adding another layer of complexity to the understanding of flavor development in fermented systems where such microorganisms might be present. nih.gov

Table 1: Yeast Species and Associated Volatile Ester Compounds

| Yeast Species | Associated Volatile Ester Compounds | Reference |

|---|---|---|

| Galactomyces candidus | This compound, Ethyl (E)-hex-2-enoate | nih.gov |

| Saprochaete suaveolens | Ethyl (E)-2-methylbut-2-enoate (ethyl tiglate), 2-Methylpropyl (E)-2-methylbut-2-enoate (isobutyl tiglate), 3-Methylbutyl (E)-2-methylbut-2-enoate (isoamyl tiglate) | nih.gov |

| Saccharomyces cerevisiae | Ethyl hexanoate, 3-Methylbutyl acetate (B1210297) | asm.org |

| Metschnikowia spp. | Methyl (E)-hex-2-enoate, Ethyl (E)-2-methylbut-2-enoate | asm.org |

| Angel RW (Yeast Strain) | Ethyl caprylate, Ethyl hexanoate, Ethyl benzoate, Ethyl phenylacetate, 3-Methylbutyl 3-methylbutanoate | mdpi.com |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-Methylbutyl 3-methylbutanoate |

| 3-Methylbutyl (E)-2-methylbut-2-enoate |

| 3-Methylbutyl acetate |

| Ethyl (E)-2-methylbut-2-enoate |

| Ethyl (E)-hex-2-enoate |

| Ethyl benzoate |

| Ethyl caprylate |

| Ethyl hexanoate |

| Ethyl phenylacetate |

| 2-Methylpropyl (E)-2-methylbut-2-enoate |

Metabolic Profiling of Microorganisms Producing this compound and Related Esters

The production of volatile esters, including this compound, is a known characteristic of various yeast species, which synthesize these compounds as part of their metabolism. These esters often contribute to the distinct aroma profiles of fermented products.

A study screening yeasts from the feces of wild animals in South Africa identified two strains of Galactomyces candidus capable of producing novel α-unsaturated esters. nih.gov One of these strains, designated S12 and isolated from the feces of a black-footed cat (Felis nigripes), was found to produce 3-methylbutyl (E)-3-methylbut-2-enoate. mdpi.com This was a noteworthy finding as this specific compound had not been previously reported in the volatilome of yeast strains. mdpi.com The same study also identified related α-unsaturated esters in other yeast strains, such as ethyl (E)-hex-2-enoate, produced by both the S12 strain and another G. candidus strain (S91) from a serval (Leptailurus serval). nih.govmdpi.com

The reference strain Saprochaete suaveolens is particularly recognized for its production of α-unsaturated esters, primarily tiglates, which are known for their strong fruity aromas. nih.gov These include compounds like ethyl (E)-2-methylbut-2-enoate (ethyl tiglate) and 3-methylbutyl (E)-2-methylbut-2-enoate (isoamyl tiglate). nih.gov While Galactomyces candidus has been documented to produce α-unsaturated esters, the identification of 3-methylbutyl (E)-3-methylbut-2-enoate and ethyl (E)-hex-2-enoate by the newly isolated strains represents a novel discovery. mdpi.com

The production of various esters is also a key feature of fermentation in different food products. For instance, in the fermentation of sea buckthorn juice, yeasts produce a variety of esters that define the final aroma. mdpi.com While not specifically mentioning this compound, a study identified 3-methylbutyl 3-methylbutanoate as a characteristic flavor substance, formed from the reaction of isoamyl alcohol and isovaleric acid. mdpi.com Similarly, analysis of fermented Jerusalem artichoke juice revealed increases in numerous flavor compounds, including 3-methylbutyl butanoate, due to microbial metabolic activities. researchgate.net This highlights the general capability of fermenting microorganisms, particularly yeasts like Pichia and bacteria such as Lactobacillus, to generate a diverse array of esters from precursor alcohols and acids. researchgate.net

Table 1: Production of α-Unsaturated Esters by Yeast Strains from Wild Animal Feces

| Compound | Producing Strain(s) | Source of Strain(s) | Reference |

| 3-Methylbutyl (E)-3-methylbut-2-enoate | Galactomyces candidus (S12) | Black-footed cat (Felis nigripes) | mdpi.com |

| Ethyl (E)-hex-2-enoate | Galactomyces candidus (S12, S91) | Black-footed cat (Felis nigripes), Serval (Leptailurus serval) | mdpi.com |

| Ethyl (E)-2-methylbut-2-enoate (Ethyl tiglate) | Saprochaete suaveolens (reference strain) | Not Applicable | nih.gov |

| 3-Methylbutyl (E)-2-methylbut-2-enoate (Isoamyl tiglate) | Saprochaete suaveolens (reference strain) | Not Applicable | nih.gov |

Detection and Characterization in Animal-Associated Volatilomes

Identification in Insect-Associated Volatile Blends

Volatile organic compounds (VOCs) are crucial in insect communication, serving as pheromones and kairomones that mediate behaviors like mating and host location. slu.semdpi-res.com this compound and related esters are among the diverse chemical signals identified in insect volatile profiles.

While direct identification of this compound is not prominently cited in the provided search results, the presence of structurally similar esters is well-documented. For example, the pheromone of the bean bug, Riptortus pedestris, includes (E)-2-hexenyl (E)-2-hexenoate. researchgate.net This compound has been shown to attract not only its own species but also a competitor, the soybean stink bug Piezodorus hybneri. researchgate.net

The chemical profiles of fruit flies (Tephritidae) are complex and include a wide variety of compounds such as esters, alcohols, and aldehydes. nih.gov Research on the Mediterranean fruit fly (Ceratitis capitata) has identified Methyl (E)-hex-2-enoate as a volatile associated with communication. researchgate.net Furthermore, various yeast species associated with insects produce a rich array of volatile metabolites that influence insect behavior. asm.orgdiva-portal.org Gas chromatography-mass spectrometry analysis of yeast volatomes has identified compounds like Methyl (E)-hex-2-enoate and (Z)-hex-3-enyl 2-methylbutanoate, which are part of a chemical dialogue between insects and microbes. diva-portal.orgbiorxiv.org These yeast-produced volatiles can act as attractants, guiding insects to suitable food sources and habitats. asm.orgdiva-portal.org

The broad-headed bug, Neomegalotomus parvus, produces a blend of short-chain esters and acids, with hexyl butanoate, 4-methylhexyl butanoate, and hexyl hexanoate being common to both sexes. researchgate.net This demonstrates the commonality of ester-based chemical signaling within the Heteroptera order.

Occurrence in Wild Animal Excrement and Associated Microbiota

The feces of wild animals contain a complex mixture of volatile organic compounds that are products of both host metabolism and microbial activity in the gut. mdpi.com These volatiles can play a role in chemical communication.

A significant finding comes from a study that screened for α-unsaturated ester-producing yeasts in the feces of various South African wild animals. nih.gov This research successfully isolated two strains of the yeast Galactomyces candidus that produce novel esters. nih.gov Specifically, a strain isolated from the black-footed cat (Felis nigripes) produced 3-methylbutyl (E)-3-methylbut-2-enoate, and another strain from the serval (Leptailurus serval) produced ethyl (E)-hex-2-enoate. mdpi.com This directly links the presence of these specific esters to the fecal microbiota of wild carnivores.

In the context of the giant panda (Ailuropoda melanoleuca), fecal volatiles are being investigated for their potential role in chemical signaling, although scent marks from anogenital glands are considered the primary mode of communication. researchgate.netnih.gov While pandas are not known to use feces directly for marking, their gut microbiota synthesizes a range of metabolites. nih.gov Studies have shown that gut microorganisms like Veillonellaceae and Lactobacillilaceae are associated with the synthesis of short-chain fatty acids and volatile esters, such as acetic acid, hexyl ester and 1-butanol, 3-methyl, acetate. researchgate.netnih.gov These findings suggest that although this compound has not been specifically identified in panda feces, the microbial machinery to produce related esters is present. The gut microbiome's composition is influenced by diet (e.g., different parts of bamboo), which in turn alters the profile of fecal metabolites. mdpi.comfrontiersin.org

Table 2: Novel α-Unsaturated Esters Identified from Fecal Yeasts of Wild Animals

| Compound | Yeast Species | Host Animal | Reference |

| 3-Methylbutyl (E)-3-methylbut-2-enoate | Galactomyces candidus | Black-footed cat (Felis nigripes) | mdpi.com |

| Ethyl (E)-hex-2-enoate | Galactomyces candidus | Serval (Leptailurus serval) | nih.govmdpi.com |

Contribution to Chemical Profiles in Complex Biological Mixtures

This compound and its isomers contribute to the complex chemical profiles of various biological materials, including animal secretions and plant aromas. These compounds are part of a chemical "signature" that can convey information.

In giant pandas, chemical communication is vital for social and reproductive activities, primarily through scent marks composed of anogenital gland secretions (AGS) and urine. researchgate.netpnas.org These marks contain a vast array of chemical components. nih.gov While this compound has not been explicitly listed in the major published profiles of panda scent marks, the profiles are rich in other esters, short-chain fatty acids, aldehydes, and alcohols, which together encode information about sex, individuality, and reproductive status. researchgate.netnih.govdoi.org The complex matrix of these secretions includes non-volatile compounds that help stabilize and retain the more volatile signals. doi.org The gut microbiota is believed to play a role in synthesizing some of these chemical precursors. researchgate.netnih.gov

The compound is also found in the volatile profiles of plants and fruits. For example, the aroma of kiwifruit is composed of numerous compounds, with esters like ethyl butanoate being major contributors. nih.gov Studies on different plant species, such as Hoya coriacea, have identified related esters like (Z)-butyric acid-3-hexenyl ester as dominant components of their floral scent. mdpi.com This indicates that esters with a hexenyl moiety are common in plant volatile bouquets, which are used to attract pollinators.

Furthermore, research on yeast-derived flavors has shown that 3-methylbutyl 3-methylbutanoate is a characteristic flavor substance in fermented sea buckthorn juice, contributing to its fruity and mango-like aroma. mdpi.com This highlights the role of microbial metabolism in creating complex flavor profiles where such esters are key components.

Biosynthetic Pathways and Enzymology of 3 Methylbutyl E Hex 2 Enoate

Elucidation of Precursor Pathways for Branched-Chain Alcohols

The alcohol portion of the ester, 3-methylbutyl alcohol (isoamyl alcohol), is a branched-chain alcohol derived from the catabolism of a specific amino acid. asm.org

The primary pathway for the formation of isoamyl alcohol in organisms like the yeast Saccharomyces cerevisiae is the Ehrlich pathway. asm.orgontosight.ai This metabolic route facilitates the conversion of amino acids into their corresponding higher alcohols, also known as fusel alcohols. asm.orgontosight.ai Isoamyl alcohol is specifically derived from the branched-chain amino acid L-leucine. asm.orgresearchgate.net

The process involves a series of enzymatic reactions:

Transamination: The first step is the removal of the amino group from leucine (B10760876). This reaction is catalyzed by a branched-chain amino acid aminotransferase (BCAAT), which transfers the amino group to an α-keto acid (typically α-ketoglutarate), converting leucine into its corresponding α-keto acid, α-ketoisocaproate (KIC). researchgate.net

Decarboxylation: The α-ketoisocaproate is then decarboxylated, meaning a carboxyl group is removed as carbon dioxide (CO2). researchgate.net This reaction is carried out by a decarboxylase, such as pyruvate (B1213749) decarboxylase, which can act on various α-keto acids, to produce isovaleraldehyde. researchgate.netnih.gov

This catabolic process allows yeast and other microorganisms to utilize amino acids as a nitrogen source, and the resulting fusel alcohols are important flavor and aroma compounds in fermented beverages. asm.orgnih.gov

The final step in the formation of isoamyl alcohol is the reduction of the aldehyde, isovaleraldehyde, formed during the decarboxylation of α-ketoisocaproate. This reduction is catalyzed by alcohol dehydrogenases (ADHs), which are a broad class of enzymes responsible for the interconversion of alcohols and aldehydes or ketones. asm.orgmdpi.com

In Saccharomyces cerevisiae, several ADH isoenzymes contribute to this process. The primary enzyme responsible for ethanol (B145695) production, Adh1p, can also reduce other aldehydes, including the branched-chain aldehydes produced via the Ehrlich pathway. mdpi.com Other ADHs, such as Adh6p, which is an NADP-dependent enzyme, also show activity towards branched-chain alcohols and their corresponding aldehydes. mdpi.comnih.gov The substrate specificity of these enzymes can vary. For instance, yeast alcohol dehydrogenase shows relatively low activity with 3-methyl butanol (isoamyl alcohol) compared to its primary substrate, ethanol, whereas horse liver alcohol dehydrogenase displays broader and higher activity with fusel alcohols. asm.org

Table 1: Relative Activity of Alcohol Dehydrogenases with Various Substrates

This table shows the comparative activity of yeast and horse liver alcohol dehydrogenases on ethanol versus branched-chain fusel alcohols. Activity is expressed as a percentage relative to the activity with ethanol.

| Substrate | Yeast ADH Activity (%) | Horse Liver ADH Activity (%) |

| Ethanol | 100 ± 4.4 | 100 ± 0.8 |

| 2-Methyl Butanol | 9.0 ± 0.8 | 88 ± 2.3 |

| 3-Methyl Butanol | 3.8 ± 0.8 | 41 ± 1.8 |

Source: Adapted from van der Schaft et al., 1999. asm.org

Mechanisms of (E)-Hex-2-enoate Moiety Formation

The acyl portion of the ester, (E)-hex-2-enoate, is derived from fatty acid metabolism, specifically through the β-oxidation pathway.

Beta-oxidation is a cyclical metabolic process that occurs in the mitochondria, breaking down long-chain fatty acyl-CoA molecules to produce acetyl-CoA. wikipedia.org Each cycle of β-oxidation shortens the fatty acid chain by two carbons and consists of four core enzymatic reactions. aocs.orgabcam.com

The process begins with a saturated fatty acyl-CoA, such as octanoyl-CoA (C8) or a longer chain. Through successive cycles, the chain is shortened. For example, the beta-oxidation of octanoyl-CoA produces hexanoyl-CoA (C6). reactome.org This hexanoyl-CoA can then serve as the substrate for the next round of β-oxidation. reactome.org

Table 2: Key Enzymes in the Beta-Oxidation of Hexanoyl-CoA

| Step | Enzyme | Substrate | Product |

| 1. Dehydrogenation | Acyl-CoA Dehydrogenase | Hexanoyl-CoA | trans-2-Hexenoyl-CoA |

| 2. Hydration | Enoyl-CoA Hydratase | trans-2-Hexenoyl-CoA | 3-Hydroxyhexanoyl-CoA |

| 3. Oxidation | 3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxyhexanoyl-CoA | 3-Ketohexanoyl-CoA |

| 4. Thiolysis | 3-Ketoacyl-CoA Thiolase | 3-Ketohexanoyl-CoA | Butanoyl-CoA + Acetyl-CoA |

Source: Compiled from information in Reactome and Ontosight. reactome.orgontosight.ai

The precursor for the (E)-hex-2-enoate moiety is an intermediate of the β-oxidation pathway. The very first step in the β-oxidation of hexanoyl-CoA is a dehydrogenation reaction catalyzed by an acyl-CoA dehydrogenase. reactome.orgontosight.ai This reaction creates a double bond between the α-carbon (C2) and β-carbon (C3) of the acyl chain, yielding the unsaturated thioester, trans-2-hexenoyl-CoA. reactome.orgontosight.ai

Under normal metabolic circumstances, this trans-2-hexenoyl-CoA would be immediately hydrated by enoyl-CoA hydratase to continue through the β-oxidation spiral. ontosight.ai However, for the biosynthesis of unsaturated esters like 3-methylbutyl (E)-hex-2-enoate, this enoyl-CoA intermediate must be diverted from the main degradative pathway. This diversion allows the trans-2-hexenoyl-CoA to be utilized as a substrate by an alcohol acyltransferase (AAT) enzyme, which catalyzes the final esterification reaction with an alcohol, in this case, isoamyl alcohol.

Crotonyl-CoA carboxylase/reductases (CCRs) are a class of enzymes that catalyze the reductive carboxylation of α,β-unsaturated enoyl-thioesters, such as crotonyl-CoA (an unsaturated C4-CoA). pnas.orgpnas.org These enzymes are key to metabolic pathways like the ethylmalonyl-CoA pathway, which is an alternative to the glyoxylate (B1226380) cycle for acetate (B1210297) assimilation in some bacteria. pnas.orgresearchgate.net

The characteristic reaction of CCRs involves the reduction of the double bond of an enoyl-CoA ester using NADPH, followed by the addition of a carboxyl group. pnas.orgpnas.org However, in the absence of CO2, CCRs can simply catalyze the reduction of the enoyl-CoA to a saturated acyl-CoA. pnas.orgpnas.org

Given that CCRs act specifically on enoyl-CoA intermediates, it is proposed that CCR homologs could play a role in the biosynthesis of various natural products derived from these intermediates. Their involvement in unsaturated ester biosynthesis could occur through several hypothetical mechanisms. A CCR homolog might exhibit relaxed substrate specificity, acting on longer-chain enoyl-CoAs like hexenoyl-CoA. Instead of carboxylation, the enzyme could function as a reductase or as part of a larger enzymatic complex that channels the unsaturated acyl-CoA towards an alcohol acyltransferase, thereby facilitating its incorporation into an unsaturated ester. The known role of CCR homologs in providing diverse extender units for polyketide biosynthesis highlights their potential for metabolic diversification, supporting the plausibility of their involvement in pathways beyond primary metabolism. researchgate.net

Enzymatic Esterification by Alcohol Acyltransferases (AATs)

The final and critical step in the biosynthesis of this compound is the esterification reaction catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). nih.gov These enzymes facilitate the transfer of an acyl group from an activated coenzyme A (CoA) thioester to an alcohol substrate, forming the corresponding ester. nih.gov For the synthesis of this compound, the specific substrates are 3-methylbutanol and (E)-hex-2-enoyl-CoA. The alcohol precursor, 3-methylbutanol, is derived from the catabolism of the branched-chain amino acid leucine, while the acyl precursor, (E)-hex-2-enoyl-CoA, is an intermediate of the fatty acid β-oxidation pathway. nih.govmdpi.comnih.gov

Characterization of AAT Enzymes Catalyzing this compound Synthesis

AATs belong to the large BAHD superfamily of acyltransferases, named after the first four characterized members of the group. frontiersin.org These enzymes are responsible for the synthesis of a wide variety of volatile esters in fruits, flowers, and yeasts. frontiersin.orgresearchgate.net While no enzyme has been exclusively characterized for the synthesis of this compound, several AATs from various plant species exhibit broad substrate specificity, making them potential catalysts for this reaction.

Notable examples include AATs from apple (Malus domestica), strawberry (Fragaria spp.), and apricot (Prunus armeniaca). nih.govresearchgate.netoup.com For instance, the apple enzyme MpAAT1 can utilize a wide array of alcohol substrates, including short to medium straight-chain (C3-C10), branched-chain, and aromatic alcohols, as well as a range of acyl-CoAs. researchgate.net Similarly, the strawberry AAT, FaAAT2, has been shown to have activity with C1–C8 straight-chain alcohols and aromatic alcohols. oup.com An apricot AAT, PaAAT1, plays a crucial role in the production of C6 esters, such as (E)-2-hexenyl acetate, demonstrating its capacity to utilize unsaturated C6 moieties. nih.gov These characterized enzymes typically contain highly conserved motifs, including an HXXXD motif central to the protein and a DFGWG motif near the C-terminus, which are critical for their catalytic function. frontiersin.org The ability of these enzymes to accept both branched-chain alcohols like 3-methylbutanol and unsaturated C6 acyl-CoAs suggests they possess the catalytic machinery necessary for synthesizing this compound. nih.govresearchgate.net

Substrate Specificity and Kinetic Studies of Relevant AATs

The production level of any given ester is determined by a combination of precursor availability and the specific kinetic properties of the AAT enzyme. researchgate.net AATs often exhibit promiscuity, utilizing multiple alcohol and acyl-CoA substrates, which leads to the complex bouquet of esters found in nature. nih.gov The kinetic parameters, Michaelis constant (Kₘ) and catalytic rate (kcat), dictate the enzyme's affinity for its substrates and its turnover rate.

While direct kinetic data for the synthesis of this compound are not prominently available, studies on related substrates provide significant insight. For example, kinetic analysis of the strawberry enzyme FaAAT2 reveals its preference for certain substrates. When tested with various acyl-CoAs and hexanol as the alcohol substrate, FaAAT2 showed the highest affinity (lowest Kₘ) and catalytic efficiency (kcat/Kₘ) with acetyl-CoA. oup.com Conversely, when acetyl-CoA was the acyl donor, the enzyme showed high efficiency with cinnamyl alcohol and hexanol. oup.com An apple AAT, MpAAT1, shows a preference for producing hexyl esters but can also produce 2-methylbutyl acetate. researchgate.net Its preference for acetate esters depends on substrate concentration; at low concentrations, it prefers 2-methylbutanol over hexanol, demonstrating the complex interplay of kinetics and substrate availability. researchgate.net

The table below presents kinetic data for the strawberry alcohol acyltransferase FaAAT2 with various substrates, illustrating the enzyme's broad specificity.

| Kinetic Parameters of Strawberry FaAAT2 with Acetyl-CoA and Various Alcohols | |||

|---|---|---|---|

| Alcohol Substrate | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (s⁻¹mM⁻¹) |

| Cinnamyl alcohol | 0.07 | 50.9 | 727 |

| Hexanol | 0.13 | 40.8 | 314 |

| Octanol | 0.09 | 18.7 | 208 |

| Benzyl alcohol | 0.31 | 32.8 | 106 |

| Heptanol | 0.29 | 27.9 | 96.2 |

| Butanol | 0.68 | 24.3 | 35.7 |

Data sourced from a study on FaAAT2, where acetyl-CoA was supplied at a saturated concentration of 0.1 mM. oup.com

Genetic Regulation of AAT Gene Expression and Its Impact on Ester Production

The biosynthesis of esters is tightly regulated at the genetic level, primarily through the transcriptional control of AAT genes. In many climacteric fruits, the expression of AAT genes is strongly induced during ripening and is often correlated with the production of the plant hormone ethylene (B1197577). nih.govnih.gov For example, in kiwifruit, the expression of AAT genes at a specific genetic locus (HiFI) increases significantly with the onset of ethylene production, coinciding with a sharp rise in ester concentrations. nih.gov Similarly, AAT gene expression and activity are regulated by ethylene in apples, melons, and peaches. nih.gov

Metabolic Engineering Approaches for Enhanced Biosynthesis

The production of specific, high-value esters like this compound can be enhanced using metabolic engineering strategies in microbial hosts such as Escherichia coli or Saccharomyces cerevisiae. researchgate.netnih.gov Such approaches aim to increase the titer, rate, and yield of the target molecule by systematically modifying the host's genetic and metabolic pathways. nih.gov

A successful strategy for producing this compound would involve a multi-pronged approach:

Pathway Introduction and Optimization : The first step is the selection and overexpression of a suitable AAT enzyme with known or predicted activity towards 3-methylbutanol and C6 unsaturated acyl-CoAs. researchgate.net Genes like PaAAT1 from apricot or FaAAT2 from strawberry could be promising candidates. nih.govoup.com

Enhancement of Precursor Supply : The intracellular pools of both the alcohol and acyl-CoA precursors must be increased.

3-Methylbutanol : The flux towards this alcohol can be increased by engineering the host's amino acid metabolism. This involves upregulating the biosynthetic pathway for leucine and the subsequent catabolic enzymes that convert leucine to 3-methylbutanol. mdpi.comnih.gov

(E)-hex-2-enoyl-CoA : To increase the availability of this acyl-CoA, the fatty acid β-oxidation pathway can be engineered. This might involve expressing enzymes from a reversed β-oxidation cycle capable of elongating shorter acyl-CoAs or modifying native pathways to cause the accumulation of C6 intermediates. Research into producing 1-hexanol (B41254) has demonstrated the feasibility of engineering pathways that utilize hexenoyl-CoA as an intermediate. acs.org

Elimination of Competing Pathways : To maximize carbon flux towards the desired product, competing metabolic pathways that consume the precursors or degrade the final ester must be downregulated or knocked out. nih.gov For instance, pathways that convert 3-methylbutanol or (E)-hex-2-enoyl-CoA to other molecules should be blocked. Similarly, endogenous esterases that could hydrolyze the newly formed this compound back into its precursors should be identified and deleted.

By combining these strategies, it is possible to create a microbial cell factory capable of the de novo biosynthesis of this compound from simple carbon sources like glucose. nih.govnih.gov

Chemical Synthesis and Stereocontrol of 3 Methylbutyl E Hex 2 Enoate

Development of Stereoselective Synthetic Methodologies

Stereoselective synthesis is crucial for producing a specific isomer of a molecule. In the context of 3-methylbutyl (E)-hex-2-enoate, the primary challenge lies in controlling the geometry of the C2-C3 double bond to favor the (E)-isomer.

While this compound itself is not a chiral molecule, the (E)-hex-2-enoate moiety is often incorporated into larger, more complex chiral structures like natural products. The synthesis of these target molecules requires enantioselective methods to establish stereocenters in their precursors. researchgate.net One common strategy is the conjugate addition of nucleophiles to electron-deficient alkenes, followed by an enantioselective protonation of the resulting prochiral enolate. researchgate.net This process can create tertiary carbon stereocenters with high enantiomeric excess. researchgate.net

Catalysis for such reactions can be achieved using chiral Lewis acids, organocatalysts, or transition metals. researchgate.net For instance, the enantioselective addition of arylthiols to α-substituted acrylates has been demonstrated, providing a pathway to chiral precursors that could be further elaborated. researchgate.net The development of highly enantioselective synthesis methods for precursors is essential for the construction of biologically active molecules where specific stereoisomers are required. nih.govuva.es

Achieving a high degree of (E)-selectivity in the formation of α,β-unsaturated esters is a significant synthetic challenge. Various methods have been developed to this end. A sequence involving an aldol (B89426) reaction, acetylation of the resulting β-hydroxy group, and a subsequent DBU-induced E1cB elimination has proven effective for the gram-scale synthesis of trisubstituted (E)-α,β-unsaturated esters. organic-chemistry.org

Another effective method involves the dehydration of β-hydroxy esters. The use of cerium(III) chloride heptahydrate combined with sodium iodide in refluxing acetonitrile (B52724) provides the corresponding (E)-isomers in good yields as the exclusively isolable products. organic-chemistry.org This approach is advantageous due to its use of inexpensive and environmentally friendly reagents. organic-chemistry.org Additionally, reactions promoted by active manganese, involving the sequential reaction of dichloroesters with various aldehydes, can yield α,β-unsaturated esters with complete stereoselectivity control. organic-chemistry.org

| Method | Reagents | Selectivity | Key Features |

| E1cB Elimination | 1. Aldol Reaction 2. Ac₂O 3. DBU | High (E)-selectivity | Suitable for gram-scale synthesis. organic-chemistry.org |

| Dehydration | CeCl₃·7H₂O, NaI | Exclusively (E)-isomer | Uses cheap and friendly reagents. organic-chemistry.org |

| Manganese Promoted | Active Manganese, Dichloroester, Aldehyde | Complete (E)-control | Generally applicable method. organic-chemistry.org |

Total Synthesis Strategies Involving (E)-Hex-2-enoate Intermediates

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used and highly reliable method for the synthesis of alkenes, particularly for producing (E)-α,β-unsaturated esters with excellent stereoselectivity. wikipedia.orgalfa-chemistry.comorganic-chemistry.org This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. alfa-chemistry.comnrochemistry.com The greater stability of the phosphonate-stabilized carbanion compared to the ylides used in the standard Wittig reaction leads to reaction conditions that favor thermodynamic control, resulting predominantly in the (E)-alkene. wikipedia.orgorganic-chemistry.org

The mechanism begins with the deprotonation of the phosphonate to form a carbanion. wikipedia.org This carbanion then undergoes nucleophilic addition to the carbonyl group of an aldehyde (e.g., butanal, a precursor for the hex-2-enoate chain). The subsequent elimination of a dialkylphosphate salt from the oxaphosphetane intermediate yields the alkene. wikipedia.org The water-soluble nature of the phosphate (B84403) byproduct simplifies purification, which is a significant advantage over the conventional Wittig reaction. alfa-chemistry.comorganic-chemistry.org

Key Advantages of the HWE Reaction

High (E)-Stereoselectivity : The reaction strongly favors the formation of the more stable (E)-alkene. wikipedia.orgnrochemistry.com

Milder Conditions : The increased nucleophilicity of phosphonate carbanions allows for reactions with a wider range of aldehydes and ketones. nrochemistry.com

Simplified Purification : The phosphate byproduct is water-soluble and easily removed by aqueous extraction. alfa-chemistry.com

| Reaction | Ylide Type | Typical Selectivity | Byproduct | Purification |

| Wittig Reaction | Non-stabilized Phosphonium Ylide | (Z)-selective | Triphenylphosphine oxide | Often requires chromatography |

| HWE Reaction | Stabilized Phosphonate Carbanion | (E)-selective wikipedia.orgorganic-chemistry.org | Dialkylphosphate salt | Simple aqueous extraction alfa-chemistry.com |

Conjugate addition, also known as Michael addition, is a fundamental reaction in organic synthesis involving the addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound. masterorganicchemistry.comthieme-connect.dewikipedia.org This reaction does not form the alkene double bond itself but rather functionalizes a molecule that already contains this moiety. The process involves the attack of a nucleophile (such as an enolate, organocuprate, or amine) on the electron-poor β-carbon, which leads to the formation of a new carbon-carbon or carbon-heteroatom bond. masterorganicchemistry.comwikipedia.org

The initial addition results in the formation of an enolate intermediate, which can then be trapped by an electrophile (often a proton from a protic solvent) at the α-carbon. masterorganicchemistry.comwikipedia.org This two-step sequence of β-addition followed by α-trapping is a form of vicinal difunctionalization. wikipedia.org In the synthesis of complex molecules containing a this compound framework, conjugate addition can be used to introduce substituents at the β-position (C3) of the hexenoate chain, thereby increasing molecular complexity while preserving the unsaturated ester functionality for further transformations.

Chemoenzymatic synthesis leverages the high selectivity of enzymes to perform specific chemical transformations, often achieving levels of stereoisomeric purity that are difficult to obtain through traditional chemical methods. Enzymes can be used to resolve racemic mixtures of precursors or to catalyze reactions that directly produce a single desired stereoisomer.

For the synthesis of esters, lipases are commonly employed due to their ability to catalyze esterification and transesterification reactions in organic solvents. A chemoenzymatic approach could involve the lipase-catalyzed esterification of (E)-hex-2-enoic acid with 3-methylbutan-1-ol. The enzyme's active site can provide a chiral environment that ensures high fidelity in the formation of the ester without isomerizing the (E)-double bond. This method is advantageous for its mild reaction conditions (ambient temperature and pressure) and high selectivity, which minimizes the formation of byproducts and simplifies purification.

Derivatization and Analog Synthesis

The strategic modification of a lead compound to generate derivatives and analogs is a cornerstone of medicinal chemistry and materials science. This approach allows for a systematic exploration of the chemical space around a parent molecule to elucidate structure-activity relationships (SAR) and to develop tools for mechanistic studies. In the context of this compound, derivatization and the synthesis of analogs can provide valuable insights into the molecular features that govern its biological activity and chemical reactivity.

Structure-Activity Relationship (SAR) Studies via Analog Preparation

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule correlates with its biological or chemical activity. For this compound, which is recognized for its characteristic fruity aroma, SAR studies can help identify the key molecular determinants for its olfactory properties. By systematically modifying the alcohol and acid portions of the ester, it is possible to probe the steric and electronic requirements for its interaction with olfactory receptors.

A focused analog synthesis campaign for SAR studies of this compound would involve the preparation of a library of related esters. These analogs can be broadly categorized based on modifications to the 3-methylbutyl (isoamyl) group or the (E)-hex-2-enoate moiety.

Modifications of the Alcohol Moiety:

The size, shape, and polarity of the alcohol portion of an ester can significantly influence its aroma profile. To investigate these effects, a series of esters can be synthesized by reacting (E)-hex-2-enoic acid with various alcohols. The selection of alcohols would aim to explore the impact of chain length, branching, and the presence of other functional groups.

| Analog Type | Example Alcohol | Rationale for Synthesis |

| Chain Length Variation | Butan-1-ol | Shorter alkyl chain to assess the impact of reduced lipophilicity. |

| Hexan-1-ol | Longer alkyl chain to evaluate the effect of increased lipophilicity. | |

| Branching Isomers | Butan-2-ol | Introduction of a secondary alcohol to probe steric hindrance near the ester linkage. |

| 2-Methylpropan-1-ol (isobutanol) | Different branching pattern compared to the parent isoamyl group. | |

| Cyclic Analogs | Cyclohexanol | Introduction of a rigid cyclic structure to restrict conformational flexibility. |

| Unsaturation | Hex-3-en-1-ol | Introduction of an additional double bond to explore electronic and conformational effects. |

Modifications of the Acid Moiety:

The electronic properties and geometry of the α,β-unsaturated system in the (E)-hex-2-enoate fragment are likely crucial for its activity. Analogs with modified acid chains can be synthesized by esterifying 3-methylbutanol with a variety of carboxylic acids.

| Analog Type | Example Acid | Rationale for Synthesis |

| Chain Length Variation | (E)-But-2-enoic acid (Crotonic acid) | Shorter α,β-unsaturated acid to assess the influence of the alkyl substituent length. |

| (E)-Oct-2-enoic acid | Longer α,β-unsaturated acid to investigate the effect of an extended alkyl chain. | |

| Saturation | Hexanoic acid | Removal of the double bond to determine its importance for activity. |

| Positional Isomers of the Double Bond | (E)-Hex-3-enoic acid | Shifting the position of the double bond to understand the role of conjugation with the carbonyl group. |

| Substitution on the Double Bond | (E)-3-Methylhex-2-enoic acid | Introduction of a methyl group at the β-position to probe steric and electronic effects. |

The synthesized analogs would then be subjected to biological evaluation, such as sensory panel analysis to determine their odor characteristics and thresholds. Quantitative structure-activity relationship (QSAR) models could then be developed to correlate the physicochemical properties of the analogs with their observed activities. Such studies on other aliphatic esters have demonstrated that factors like molecular shape, electronic properties of the carbonyl group, and hydrophobicity play significant roles in determining their aroma profiles.

Beyond fragrance applications, SAR studies can also be guided by other biological activities. For instance, a study on the antidepressant-like activity of various organic alcohols and esters revealed that specific structural features, such as the chain length of the alcohol and the nature of the aromatic ring in the acid moiety, significantly impacted their efficacy. This highlights the potential for discovering novel biological activities of this compound analogs through systematic structural modifications.

Synthesis of Isotopically Labeled this compound for Mechanistic Studies

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms and metabolic pathways. The synthesis of this compound labeled with stable isotopes such as deuterium (B1214612) (²H or D) or oxygen-18 (¹⁸O) would enable detailed mechanistic investigations of its chemical and biochemical transformations.

Synthesis of ¹⁸O-Labeled this compound:

Labeling with ¹⁸O can be used to trace the fate of the oxygen atoms during reactions such as hydrolysis or enzymatic transformations. For example, in a classic Fischer esterification, isotopic labeling experiments with ¹⁸O-labeled alcohol have provided evidence for the reaction mechanism by showing that the alcohol's oxygen is incorporated into the ester.

A plausible route to ¹⁸O-labeled this compound would involve the synthesis of ¹⁸O-labeled 3-methylbutanol, followed by its esterification with (E)-hex-2-enoic acid. The synthesis of ¹⁸O-enriched alcohols from their unlabeled counterparts can be achieved through methods like the Mitsunobu reaction. This involves the reaction of the alcohol with a carboxylic acid in the presence of a phosphine (B1218219) and an azodicarboxylate to form an ester, which is then hydrolyzed with H₂¹⁸O to yield the ¹⁸O-labeled alcohol with inversion of stereochemistry.

Alternatively, direct esterification of (E)-hex-2-enoic acid with 3-methylbutanol in the presence of an acid catalyst and H₂¹⁸O could lead to the incorporation of ¹⁸O into the carbonyl oxygen of the ester, although this might be less specific.

Synthesis of Deuterium-Labeled this compound:

Deuterium labeling is particularly useful for studying reactions that involve the making or breaking of C-H bonds, through the analysis of kinetic isotope effects. Depending on the mechanistic question being addressed, deuterium atoms can be incorporated at specific positions within the this compound molecule.

Labeling of the Alcohol Moiety: Deuterated 3-methylbutanol can be synthesized and then esterified. For instance, α,α-dideuterio-3-methylbutanol could be prepared via the reductive deuteration of 3-methylbutanal (B7770604) or a corresponding acyl chloride using a deuterium source like D₂O with a reducing agent such as SmI₂.

Labeling of the Acid Moiety: The synthesis of deuterated (E)-hex-2-enoic acid would be the key step. For example, deuteration at the α- or β-positions of the double bond could be achieved through various synthetic strategies involving deuterated reagents. The synthesis of specifically deuterated alkenes is a well-established field.

Application in Mechanistic Studies:

Isotopically labeled this compound could be employed in a variety of mechanistic studies. A key area of interest for α,β-unsaturated esters is their susceptibility to nucleophilic conjugate addition, also known as the Michael addition.

For example, the reaction of a nucleophile with this compound could proceed via either a direct 1,2-addition to the carbonyl group or a 1,4-conjugate addition to the β-carbon. By using a deuterated nucleophile or a substrate with deuterium labels at the α- and β-positions, the regioselectivity and mechanism of the addition can be determined by analyzing the position of the deuterium in the product.

Furthermore, in biological systems, if this compound is a substrate for an enzyme, isotopically labeled versions could be used to probe the enzyme's mechanism. For instance, if a C-H bond is broken in the rate-determining step, a significant kinetic isotope effect would be observed when a deuterated substrate is used.

The availability of these isotopically labeled analogs would provide powerful tools for chemists and biochemists to gain a deeper understanding of the fundamental reactivity and biological interactions of this compound.

Biological and Inter Species Communication Roles of 3 Methylbutyl E Hex 2 Enoate

Role as a Volatile Semiochemical in Plant-Insect Interactions

3-Methylbutyl (E)-hex-2-enoate, an ester compound, is recognized as a volatile semiochemical, a type of chemical signal that mediates interactions between organisms. nih.govresearchgate.netuva.nl In the context of plant-insect communications, such compounds play a crucial role in guiding insect behaviors like foraging and oviposition. nih.govuva.nl Plants produce a wide array of volatile organic compounds (VOCs), including esters, which can serve as attractants for herbivores or their natural enemies, or as repellents. nih.govnih.gov The specific blend of these volatiles provides insects with vital information about the location, suitability, and even the health status of a potential host plant. uva.nl

While specific studies isolating this compound are limited, the chemical class of esters to which it belongs is well-documented for its role in attracting various insect species. Host plant volatiles are known to be attractive to gravid female moths, for instance. Research on the codling moth, Cydia pomonella, has shown that certain host plant volatiles can enhance the efficacy of lures. frontiersin.org For tephritid fruit flies, a family of significant agricultural pests, food-based lures containing esters and other compounds are widely used in detection and control strategies. nih.gov

Studies on Drosophila suzukii have identified the related compound 3-methylbutyl acetate (B1210297) as an EAD-active volatile from a non-crop host, Osyris wightiana, that elicits attraction. nih.gov Similarly, GC-EAD analysis of food baits for several Bactrocera species and Ceratitis capitata revealed consistent antennal responses to 3-methylbutyl acetate. nih.gov This suggests that this compound could potentially serve as an attractant for certain fruit-feeding insects that use fruity and floral ester aromas as cues for locating resources.

Gas chromatography coupled with electroantennographic detection (GC-EAD) is a powerful technique used to identify which specific volatile compounds in a complex mixture elicit a response in an insect's antenna. mdpi.combiorxiv.org This method has been widely applied to understand the olfactory sensitivities of various insects to host plant odors. nih.govnih.gov

Numerous studies have demonstrated that tephritid fruit flies exhibit distinct electrophysiological responses to various ester compounds. For example, GC-EAD analyses of guava extracts showed that compounds like ethyl hexanoate (B1226103) elicited strong antennal responses from the Mexican fruit fly, Anastrepha ludens. flvc.org Research on four major tephritid pest species (Bactrocera dorsalis, B. zonata, Ceratitis capitata, and Zeugodacus cucurbitae) found that all species responded to 3-methylbutyl acetate and ethyl hexanoate present in food-based lures. nih.gov In the fruit fly Bactrocera bryoniae, male antennae showed an EAD response to N-(3-methylbutyl)acetamide, another related compound. mq.edu.au While direct GC-EAD data for this compound is not prominently documented in the reviewed literature, the consistent responses of fruit flies to structurally similar esters strongly implies that their olfactory systems are tuned to perceive this class of compounds.

Table 1: Examples of Electrophysiologically Active Esters in Tephritid Fruit Flies

| Insect Species | Compound | Detection Method |

| Anastrepha ludens | Ethyl hexanoate | GC-EAD |

| Bactrocera dorsalis | 3-Methylbutyl acetate | GC-EAD |

| Bactrocera zonata | 3-Methylbutyl acetate | GC-EAD |

| Ceratitis capitata | 3-Methylbutyl acetate | GC-EAD |

| Zeugodacus cucurbitae | Ethyl hexanoate | GC-EAD |

The behavioral response of an insect to a semiochemical is often dependent on the concentration of the compound encountered. mdpi.com A volatile that is attractive at a low concentration can become repellent at a higher concentration. This dose-dependent phenomenon is a critical aspect of chemical ecology, ensuring that insects can differentiate between faint odor trails indicating a distant resource and a strong, nearby signal that might indicate an unsuitable or already exploited host. nih.govmdpi.com

A clear example of this is seen in the spotted-wing drosophila, Drosophila suzukii. Behavioral bioassays revealed that several EAD-active compounds, including the structurally similar ester 3-methylbutyl acetate, were attractive to the flies at low doses (0.01 and 0.1 μg) but acted as repellents at high doses (10 and 100 μg). nih.gov A blend of these active compounds was also attractive at low concentrations but became repulsive at higher ones. nih.gov This suggests that this compound may exhibit a similar dose-dependent effect, where its role as an attractant or repellent is determined by its concentration in the environment.

The selection of a suitable site for egg-laying is a critical decision for female insects, as it directly impacts offspring survival. nih.gov Volatile organic compounds emitted by host plants are key cues that guide gravid females in this process. nih.govnih.gov Specific compounds or blends can act as powerful oviposition stimulants. For instance, in the oriental fruit fly, Bactrocera dorsalis, the compound γ-octalactone, found in mangoes, has been identified as a crucial volatile that triggers oviposition behavior. nih.govresearchgate.netplos.org

While many plant volatiles act as attractants, some can also serve as deterrents. Research on the codling moth, Cydia pomonella, found that adding certain compounds, such as (Z)-3-hexenol and hexyl butanoate, to an attractive blend significantly lowered the capture of female moths, suggesting a repellent or deterrent effect. slu.se For Bactrocera dorsalis, the volatile 1-octen-3-ol (B46169) from mango has been shown to guide the oviposition behavior of female flies. nih.gov Although the specific role of this compound in oviposition has not been detailed, its presence in ripe fruit suggests it could be part of the complex aroma profile that signals a suitable host for oviposition for certain insect species.

Contribution to Floral and Fruit Aroma Profiles

This compound is an ester that contributes to the characteristic scent of various fruits. Esters are a major class of volatile compounds responsible for the fruity and floral aromas of many plants. nih.govembrapa.br The specific composition and concentration of these esters are critical in defining the unique aroma profile of a fruit and often change as the fruit ripens. nih.gov

This compound has been identified as a component of banana aroma. A comparative study on the volatile compounds of 'Brazilian' and 'Fenjiao' banana cultivars during ripening found that a "3-methyl-3-methylbutyl ester" was among the predominant volatile components. nih.gov Given the common reactants in biosynthesis (3-methyl-1-butanol and a hexenoyl derivative), this is likely this compound or a related isomer. Its concentration varied with the ripening stage, highlighting its role in the development of the mature banana flavor. nih.gov The aroma profile of this compound itself is described as having fruity-green notes, reminiscent of underripe tropical fruits, with creamy undertones. nih.gov

Table 2: Relative Content of a Predominant Methylbutyl Ester During Banana Ripening

| Banana Cultivar | Ripening Stage | Relative Content (%) |

| Fenjiao | Mature-green | 0.00 |

| Fenjiao | Half-ripe | 13.56 |

| Fenjiao | Full-ripe | 11.02 |

| Brazilian | Mature-green | 0.00 |

| Brazilian | Half-ripe | 0.00 |

| Brazilian | Full-ripe | 8.85 |

Source: Adapted from a study on volatile compounds in banana cultivars. The compound was listed as "butanoic acid, 3-methyl-, 3-methylbutyl ester" which is interpreted as a 3-methylbutyl ester derivative. nih.gov

The flavor profile of this compound is characterized by fruity, sweet, and green notes. nih.gov While a precise, scientifically determined odor threshold for this compound is not widely documented in the reviewed literature, its potent fruity character suggests it is an important contributor to the sensory experience of foods in which it is present, such as bananas. nih.govnih.govflvc.org In food science, understanding these thresholds is crucial for flavor chemists aiming to reconstruct or enhance natural fruit aromas in processed foods. researchgate.net

Impact on Pollinator Attraction and Co-evolutionary Dynamics

Volatile organic compounds (VOCs) emitted by flowers are a primary communication channel with insect pollinators, conveying information about the availability and quality of rewards such as nectar and pollen. The specific composition of a floral scent bouquet can attract specific pollinators, leading to specialized plant-pollinator relationships and driving co-evolutionary dynamics. While many studies focus on common floral volatiles like terpenes and benzenoids, the role of less common esters such as this compound is an emerging area of interest.

Research into the floral scents of various plant species has identified a wide array of volatile compounds. For instance, studies on the night-blooming water lily (Victoria cruziana) have identified methyl hexanoate as a major component of its floral scent, suggesting a role in attracting its specific pollinators. nih.gov While this compound has not been widely identified as a key attractant in many well-studied pollination syndromes, its presence in the volatile profiles of certain plants suggests a potential role in specific plant-insect interactions. The chemical properties of this ester, likely contributing a fruity or sweet note to a floral bouquet, could act as an attractant for certain groups of pollinators, such as bees, flies, and butterflies, which are known to be attracted to such scents.

The evolution of floral scent is a dynamic process influenced by the selective pressures exerted by pollinators. Plants that produce a scent profile that is more attractive to effective pollinators are more likely to achieve successful reproduction, leading to the propagation of the genes responsible for the production of those specific volatiles. The biosynthesis of floral esters is a complex process involving various enzymes, and the genetic basis for the production of this compound in flowers is an area that warrants further investigation to understand its evolutionary significance. The presence of this compound in a floral bouquet could contribute to a unique chemical signature that allows for pollinator fidelity and reproductive isolation, key components of co-evolution.

Further research is needed to fully elucidate the impact of this compound on pollinator behavior and its role in the co-evolutionary dynamics between plants and their pollinators. Investigating the electrophysiological and behavioral responses of various pollinator species to this specific compound, both alone and in combination with other floral volatiles, will provide a clearer understanding of its significance in these complex ecological interactions.

Microbial Communication and Interactions

The intricate relationships between yeasts and insects are often mediated by a complex language of volatile organic compounds. Yeasts, particularly those associated with fruits and flowers, produce a diverse array of esters and other volatiles that can act as powerful attractants for insects, such as fruit flies from the Drosophila genus. These chemical cues signal the presence of a suitable food source and oviposition site for the insects. In return, the insects facilitate the dispersal of the yeasts to new environments.

While the volatile profiles of different yeast species are varied, esters are consistently identified as significant components. Studies on nectar-inhabiting yeasts, such as those from the Metschnikowia genus, have revealed the production of various volatile compounds that influence the foraging behavior of pollinators like bees. researchgate.netnih.gov The presence of these yeasts in nectar can alter its chemical composition and scent, making it more attractive to certain pollinators and potentially increasing the plant's reproductive success. researchgate.net

Although direct evidence pinpointing this compound as a key mediator in a specific yeast-insect association is still emerging, the presence of structurally similar compounds in yeast volatomes is well-documented. For example, various methyl and ethyl esters, including methyl hexanoate, are known to be produced by yeasts and elicit behavioral responses in insects. The production of such esters is dependent on the specific yeast species and the environmental conditions.

The table below illustrates some of the volatile esters produced by yeasts that are known to be involved in insect attraction, providing a context for the potential role of this compound.

| Yeast Genus | Associated Insect Group | Examples of Volatile Esters Produced |

| Saccharomyces | Drosophila (Fruit Flies) | Ethyl acetate, Isoamyl acetate |

| Metschnikowia | Bees, Parasitoids | Propyl acetate, Isobutyl acetate |

Further research focusing on the specific volatile profile of various yeast species, particularly those with close associations with insects, is needed to determine the prevalence and significance of this compound in these symbiotic relationships.

In environments rich in microbial diversity, such as during the fermentation of wine, the production of volatile compounds by one species can significantly influence the growth and metabolic activity of others. Esters, including this compound, contribute to the complex aroma and flavor profiles of fermented beverages and are the products of yeast metabolism. The composition of the microbial community, including the specific strains of Saccharomyces cerevisiae and the presence of non-Saccharomyces yeasts, plays a crucial role in determining the final concentration of these volatile compounds. nih.govresearchgate.netnih.gov

The following table summarizes the influence of different yeast species on the production of various ester compounds during wine fermentation, highlighting the complexity of these microbial interactions.

| Yeast Species/Strain | Fermentation Impact | Key Ester Profile Characteristics |

| Saccharomyces cerevisiae (various strains) | Dominant yeast in wine fermentation, significant producer of a wide range of esters. researchgate.net | Produces ethyl esters of medium-chain fatty acids (e.g., ethyl hexanoate, ethyl octanoate) and acetate esters of higher alcohols (e.g., isoamyl acetate). tci-thaijo.org |

| Non-Saccharomyces yeasts (e.g., Starmerella, Kazachstania) | Contribute to the initial stages of fermentation and can enhance the complexity of the wine's aroma profile. nih.gov | Can produce a different spectrum of esters compared to S. cerevisiae, potentially influencing the final sensory characteristics. |

Advanced Analytical Methodologies for Characterization and Quantification of 3 Methylbutyl E Hex 2 Enoate

Chromatographic Separations

Gas chromatography (GC) stands as the primary technique for the separation of volatile compounds like 3-Methylbutyl (E)-hex-2-enoate from complex mixtures. The effectiveness of this separation hinges on the optimization of various instrumental parameters and sample preparation methods.

Optimized Gas Chromatography (GC) Parameters for Isomeric Resolution

Achieving high-resolution separation of isomers is critical in flavor and fragrance analysis, as different isomers can possess distinct sensory properties. For esters such as this compound, GC parameters must be finely tuned to resolve it from other structurally similar compounds.

Detailed research findings indicate that capillary columns with polar stationary phases are often preferred for the analysis of esters. nih.gov An HP-INNOWax capillary column (60 m × 0.25 mm × 0.25 μm) has been successfully used for separating a wide range of volatile compounds, including various esters in apple peels. nih.gov The temperature program is a crucial parameter; a typical program involves holding at an initial low temperature (e.g., 40°C) for several minutes, followed by a gradual ramp (e.g., 5°C/min) to a higher temperature to elute less volatile compounds. nih.gov

For specialized applications requiring the separation of enantiomers (chiral isomers), specific chiral stationary phases are necessary. azom.comgcms.cz These phases, often based on derivatized cyclodextrins, create transient diastereomeric complexes with the enantiomers, allowing for their separation based on differences in interaction energy. azom.com While standard GC can separate geometric isomers like (E) and (Z) forms, chiral columns are required to resolve enantiomeric pairs, which is a vital consideration in biosynthesis and authenticity studies. azom.comgcms.cz

| Parameter | Condition | Reference |

|---|---|---|

| Column Type | HP-INNOWax (polar) | nih.gov |

| Column Dimensions | 60 m length x 0.25 mm I.D. x 0.25 µm film thickness | nih.gov |

| Carrier Gas | Helium | nih.gov |

| Flow Rate | 1.0 mL/min (constant flow) | nih.gov |

| Oven Temperature Program | Initial: 40°C, hold for 3 min | nih.gov |

| Ramp 1: Increase to 150°C at 5°C/min | ||

| Ramp 2: Increase to 220°C at 10°C/min, hold for 5 min | ||

| Injection Mode | Splitless | nih.gov |

Application of Solid-Phase Microextraction (SPME) for Headspace Analysis

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique widely used for the extraction of VOCs from solid, liquid, and gas samples. youtube.comsemanticscholar.org For the analysis of this compound in food and beverage matrices, headspace SPME (HS-SPME) is the preferred method. nih.govmdpi.comnih.gov This technique involves exposing a coated fiber to the vapor phase (headspace) above the sample, where volatile analytes partition between the sample matrix, the headspace, and the fiber coating. mdpi.com

The selection of the SPME fiber coating is critical and depends on the polarity and molecular weight of the target analytes. For broad-spectrum analysis of flavor compounds, which includes esters, aldehydes, and alcohols, a tri-phase fiber such as Polydimethylsiloxane/Carboxen/Divinylbenzene (PDMS/CAR/DVB) is often selected for its ability to adsorb a wide range of compounds. mdpi.com Optimization of extraction parameters is essential for achieving high sensitivity and reproducibility. These parameters include extraction temperature, time, sample volume, and agitation speed. The addition of salt to aqueous samples can also increase the volatility of analytes, improving their extraction efficiency.

| Parameter | Condition | Reference |

|---|---|---|

| Fiber Coating | PDMS/CAR/DVB (50/30 µm) | mdpi.com |

| Sample Incubation Time | 10 min | mdpi.com |

| Incubation Temperature | 60 °C | mdpi.com |

| Extraction Time | 30 min | mdpi.com |

| Agitation Speed | 250 rpm | mdpi.com |

| Desorption Temperature | 270 °C | mdpi.com |

| Desorption Time | 5 min | mdpi.com |

Mass Spectrometry Techniques

Mass spectrometry (MS), particularly when coupled with GC, provides powerful capabilities for the identification and structural elucidation of volatile compounds. Different MS techniques offer varying levels of specificity and information, from accurate mass determination to detailed fragmentation analysis.

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS), utilizing analyzers like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements, typically with errors of less than 5 ppm. chromatographyonline.comlabrulez.com This capability is crucial for determining the elemental formula of a detected compound. For this compound (C11H20O2), HRMS can distinguish its molecular ion from other ions that may have the same nominal mass but a different elemental composition. This high degree of certainty in formula assignment significantly enhances the confidence of compound identification, especially for non-targeted screening in complex matrices. nih.gov

| Ion/Fragment | Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| Molecular Ion [M]+• | C11H20O2 | 184.14633 |

| Protonated Molecule [M+H]+ | C11H21O2 | 185.15361 |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Metabolites and Analogs

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of unknown compounds and the confirmation of known ones. windows.net In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected, isolated, and then fragmented through collision-induced dissociation (CID). The resulting product ions are analyzed to generate a fragmentation spectrum, which serves as a structural fingerprint. nih.gov

This technique is particularly powerful for identifying metabolites and analogs. Esters are synthesized in organisms like yeast and plants from alcohols and acyl-CoAs. nih.govnih.govcopperandbrew.com Metabolic processes can modify the parent ester structure, for example, through hydroxylation or conjugation. MS/MS can help locate these modifications by analyzing shifts in fragment masses compared to the parent compound. The fragmentation of esters typically involves characteristic losses, such as the neutral loss of the alkoxy group or cleavage at the ester linkage, providing clear structural information. libretexts.orgyoutube.comlibretexts.org By comparing the fragmentation patterns of a suspected metabolite to that of the parent compound, researchers can deduce the nature and position of the metabolic modification.

Application of GC-MS and GC-TOFMS in Complex Volatile Mixtures

GC coupled with Time-of-Flight Mass Spectrometry (GC-TOFMS) offers significant advantages for analyzing such complex mixtures. sepscience.com TOF analyzers provide high data acquisition speeds and full-spectrum sensitivity, allowing for the detection of trace-level compounds even when they co-elute with more abundant matrix components. chromatographyonline.com The deconvolution software used with GC-TOFMS can mathematically separate overlapping chromatographic peaks, leading to the identification of a greater number of compounds compared to conventional scanning instruments. chromatographyonline.comsepscience.com This makes GC-TOFMS an ideal platform for comprehensive, non-targeted profiling of volatile mixtures to discover key aroma compounds and potential markers for quality or authenticity. mdpi.com

| Compound Class | Compound Name | Reference |

|---|---|---|

| Esters | Hexyl acetate (B1210297) | jst.go.jp |

| Butyl acetate | jst.go.jp | |

| 2-Methylbutyl acetate | jst.go.jp | |

| Hexyl 2-methylbutyrate | mdpi.com | |

| Aldehydes | Hexanal | mdpi.com |

| (E)-2-Hexenal | mdpi.com | |

| Alcohols | 1-Hexanol (B41254) | mdpi.com |

| Terpenes | α-Farnesene | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. It provides detailed information about the carbon-hydrogen framework of a molecule.

While 1D NMR (¹H and ¹³C) provides fundamental information, 2D NMR techniques are crucial for piecing together the complete molecular structure by revealing correlations between different nuclei. youtube.com

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, specific chemical shifts (δ) and coupling constants (J) would be observed for the protons on the isoamyl and hexenoate moieties.

¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon atoms and their chemical environments (e.g., C=O, C=C, CH, CH₂, CH₃).

COSY (Correlation Spectroscopy): This 2D experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is invaluable for identifying adjacent protons and tracing out spin systems within the molecule, such as the chain of protons in the hexenoate group or the isoamyl group. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu It allows for the definitive assignment of proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). youtube.comsdsu.edu This is particularly powerful for connecting different fragments of the molecule, for instance, by showing a correlation from the protons on the CH₂ of the isoamyl alcohol part to the carbonyl carbon (C=O) of the hexenoate acid part, confirming the ester linkage. youtube.com

The following table details the expected NMR data for this compound, which would be confirmed and assigned using the suite of 2D NMR techniques described.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound (in CDCl₃) Data is predicted and may vary slightly from experimental values.

| Position | ¹³C Shift (δ ppm) | ¹H Shift (δ ppm) | Multiplicity | Key HMBC Correlations (¹H to ¹³C) |

|---|---|---|---|---|

| C1 | ~166.5 | - | - | H2, H3, H1' |

| C2 | ~121.5 | ~5.8 | dt | C1, C4 |

| C3 | ~149.0 | ~6.9 | dt | C1, C5 |

| C4 | ~34.5 | ~2.2 | m | C2, C6 |

| C5 | ~21.0 | ~1.5 | m | C3, C4 |

| C6 | ~13.7 | ~0.9 | t | C4, C5 |

| C1' | ~63.5 | ~4.1 | t | C1, C2', C3' |

| C2' | ~25.0 | ~1.7 | m | C1', C3', C4' |

| C3' | ~37.5 | ~1.8 | m | C1', C2', C4', C5' |

| C4'/C5' | ~22.5 | ~0.95 | d | C2', C3' |

Integrated Multi-Omics Approaches

Understanding the biological origin of volatile compounds like this compound requires a systems-level approach. Integrating multiple "omics" disciplines provides a comprehensive view of the metabolic processes leading to its formation. nih.gov

The biosynthesis of esters in fruits and other biological systems is a complex process involving multiple genes and enzymes. A multi-omics strategy can effectively map these pathways. researchgate.netwur.nl

Volatilomics: This is the starting point, involving the comprehensive analysis of all volatile organic compounds (VOCs) emitted by a biological sample (e.g., a ripening fruit). Techniques like GC-MS are used to identify and quantify this compound and other related volatiles. nih.gov

Transcriptomics: By analyzing the complete set of RNA transcripts (the transcriptome), researchers can identify which genes are actively being expressed at a particular time. mdpi.com When a fruit is producing high levels of this compound, transcriptomic analysis can reveal the upregulation of genes encoding for key enzymes in the fatty acid and amino acid precursor pathways, as well as the alcohol acyltransferase (AAT) enzymes that catalyze the final esterification step.

Proteomics: This involves the large-scale study of proteins. nih.gov By identifying and quantifying the proteins present in the sample, proteomics can confirm that the upregulated genes identified through transcriptomics are indeed being translated into functional enzymes. nih.gov This provides a direct link between gene expression and the metabolic capability to produce the ester.

By integrating these three datasets, researchers can correlate the abundance of this compound with the expression levels of specific genes and the presence of their corresponding enzymes. This powerful approach allows for the discovery and validation of the complete biosynthetic pathway, from precursor molecules to the final volatile ester. oup.com

Statistical and Chemometric Analysis of Volatile Profiles

The datasets generated from volatile analysis are often large and complex, containing information on dozens or hundreds of compounds across multiple samples. Statistical and chemometric methods are essential for extracting meaningful biological information.

Multivariate analysis techniques are used to identify patterns and relationships within the volatile profiles of different biological samples, such as fruit cultivars or samples at different ripening stages. nih.gov

Analysis of Variance (ANOVA): This statistical test can be used to determine if the concentration of this compound is significantly different between two or more groups of samples (e.g., different banana cultivars). mdpi.com

Hierarchical Cluster Analysis (HCA): HCA is an unsupervised method that groups samples based on the similarity of their volatile profiles. researchgate.net Samples that have similar levels of this compound and other key esters would cluster together, visually representing their chemical similarity.

Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA): OPLS-DA is a supervised multivariate analysis method that is highly effective at identifying the variables (volatile compounds) responsible for the differences between predefined classes of samples. nih.gov An OPLS-DA model could be built to distinguish between, for example, 'high-aroma' and 'low-aroma' fruit varieties. The model would highlight this compound as a key discriminating variable if its concentration is consistently higher in the 'high-aroma' group. researchgate.netresearchgate.net The results are often visualized in a score plot, showing the separation of the sample groups, and a loading plot, indicating the contribution of each volatile compound to this separation.

These statistical tools are critical for identifying which volatile compounds, including this compound, are important markers for specific traits like flavor, ripeness, or cultivar type. nih.govresearchgate.net

Quantitative Method Validation and Inter-laboratory Comparisons

The reliable quantification of this compound in various matrices, such as food, beverages, and environmental samples, necessitates the use of thoroughly validated analytical methods. Method validation is a critical process that demonstrates the suitability of an analytical procedure for its intended purpose. Furthermore, inter-laboratory comparisons are essential for assessing the reproducibility and robustness of a method across different laboratories.

Quantitative Method Validation

The validation of quantitative methods for this compound, typically employing techniques like gas chromatography-mass spectrometry (GC-MS), involves the assessment of several key performance parameters. While specific validation data for this exact compound is not extensively published, the following parameters are fundamental in the validation of analytical methods for similar volatile esters in the flavor and fragrance industry. tandfonline.comresearchgate.netmostwiedzy.plresearchgate.net

Linearity: This parameter assesses the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. A linear relationship is typically evaluated by a regression analysis, with a correlation coefficient (R²) close to 1.0 indicating good linearity.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the analytical instrument, though not necessarily quantified with acceptable precision and accuracy. The LOQ is the lowest concentration that can be measured with a defined level of precision and accuracy. nih.gov For flavor compounds, which can be present at trace levels, low LODs and LOQs are crucial. researchgate.net

Precision: This refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:

Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time.